8-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine 8-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
Brand Name: Vulcanchem
CAS No.: 478248-92-9
VCID: VC4296601
InChI: InChI=1S/C8H3ClF5N3/c9-4-1-3(8(12,13)14)2-17-6(4)15-16-7(17)5(10)11/h1-2,5H
SMILES: C1=C(C2=NN=C(N2C=C1C(F)(F)F)C(F)F)Cl
Molecular Formula: C8H3ClF5N3
Molecular Weight: 271.58

8-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

CAS No.: 478248-92-9

Cat. No.: VC4296601

Molecular Formula: C8H3ClF5N3

Molecular Weight: 271.58

* For research use only. Not for human or veterinary use.

8-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine - 478248-92-9

Specification

CAS No. 478248-92-9
Molecular Formula C8H3ClF5N3
Molecular Weight 271.58
IUPAC Name 8-chloro-3-(difluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Standard InChI InChI=1S/C8H3ClF5N3/c9-4-1-3(8(12,13)14)2-17-6(4)15-16-7(17)5(10)11/h1-2,5H
Standard InChI Key PLNGYKCXIDVVRW-UHFFFAOYSA-N
SMILES C1=C(C2=NN=C(N2C=C1C(F)(F)F)C(F)F)Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Basic Properties

The molecular formula of the compound is C₈H₃ClF₅N₃, with a molecular weight of 271.57 g/mol . Its IUPAC name, 8-chloro-3-(difluoromethyl)-6-(trifluoromethyl)-[1, triazolo[4,3-a]pyridine, reflects the positions and types of substituents on the bicyclic triazolo-pyridine framework. Key identifiers include:

PropertyValueSource
SMILESC1=C(C2=NN=C(N2C=C1C(F)(F)F)C(F)F)Cl
InChIKeyPLNGYKCXIDVVRW-UHFFFAOYSA-N
ChEMBL IDCHEMBL1331270
Density (predicted)1.72 g/cm³

The compound’s structure combines a chloro group at position 8, a difluoromethyl group at position 3, and a trifluoromethyl group at position 6 (Figure 1). These substituents contribute to its high electronegativity and potential reactivity in substitution and coupling reactions.

Spectroscopic and Computational Data

PubChem’s computed data highlights the compound’s topological polar surface area (61.6 Ų) and heavy atom count (17), which influence its solubility and interaction with biological targets . The presence of multiple fluorine atoms enhances its lipophilicity, as evidenced by a LogP value of 2.91 (predicted), making it suitable for applications requiring membrane permeability .

Synthetic Routes and Challenges

Challenges in Fluorination

The incorporation of fluorine atoms poses significant synthetic challenges due to:

  • Reagent selectivity: Avoiding over-fluorination at unintended positions.

  • Stability issues: Fluorinated intermediates may decompose under harsh conditions.

  • Purification difficulties: Separation of regioisomers requires advanced chromatographic techniques .

Physicochemical Properties and Reactivity

Thermal and Solubility Characteristics

The compound’s thermal stability is inferred from its storage recommendation at ambient temperature . Its low aqueous solubility (predicted) aligns with fluorinated compounds, suggesting preferential solubility in organic solvents like DMSO or dichloromethane.

Reactivity Profile

The electron-withdrawing nature of its substituents directs reactivity toward nucleophilic aromatic substitution (NAS) at the chloro position. Additionally, the difluoromethyl group may participate in radical-mediated reactions, while the trifluoromethyl group stabilizes adjacent charges, facilitating catalytic coupling reactions (e.g., Suzuki-Miyaura) .

Comparative Analysis with Analogous Compounds

CompoundSubstituentsMolecular Weight (g/mol)Key Applications
8-Chloro-3-(chlorodifluoromethyl)-6-(trifluoromethyl)- triazolo[4,3-a]pyridineCl, ClF₂, CF₃306.02Agrochemical research
8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,] triazolo[4,3-a]pyridineCl, pyridinyl, CF₃298.65Pharmaceutical intermediates

This comparison underscores the impact of substituent variation on molecular properties and application scope.

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